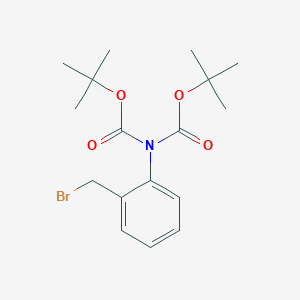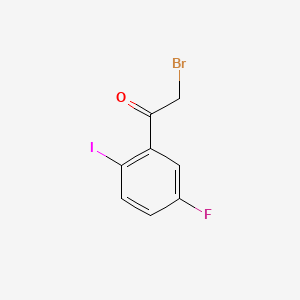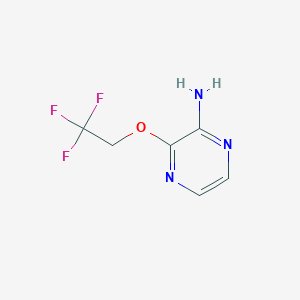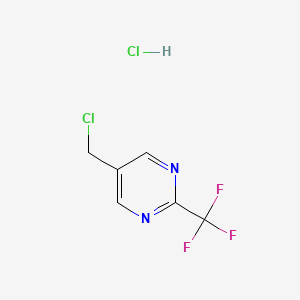
8-Amino Flumequine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino Flumequine is a derivative of Flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone drug class. Flumequine is known for its antibacterial properties, particularly against Gram-negative bacteria. It functions by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino Flumequine typically involves the introduction of an amino group at the 8th position of the Flumequine molecule. This can be achieved through various organic synthesis techniques, including nucleophilic substitution reactions. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful introduction of the amino group .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 8-Amino Flumequine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles like ammonia or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolines .
Scientific Research Applications
8-Amino Flumequine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential antibacterial properties and interactions with bacterial enzymes.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for developing new antibiotics.
Industry: Utilized in the development of veterinary medicines and as a research tool in pharmaceutical studies
Mechanism of Action
The mechanism of action of 8-Amino Flumequine involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, this compound prevents the unwinding and duplication of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may exhibit unique interactions due to the presence of the amino group .
Comparison with Similar Compounds
Flumequine: The parent compound, known for its antibacterial properties.
Nalidixic Acid: Another quinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum antibacterial activity
Uniqueness: 8-Amino Flumequine is unique due to the presence of the amino group at the 8th position, which may enhance its antibacterial properties and alter its interaction with bacterial enzymes. This modification can lead to differences in efficacy, spectrum of activity, and potential side effects compared to other fluoroquinolones .
Properties
CAS No. |
87488-29-7 |
|---|---|
Molecular Formula |
C14H13FN2O3 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |
InChI Key |
PTZYIOPSKIFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(10S,23S)-23-amino-10-ethyl-18-fluoro-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-10-yl] methanesulfonate;dihydrate](/img/structure/B13659889.png)
![3-[(1R)-1-aminoethyl]-4-fluoro-benzonitrile;hydrochloride](/img/structure/B13659891.png)
![7-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13659901.png)
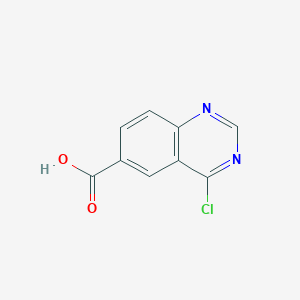
![8-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13659920.png)
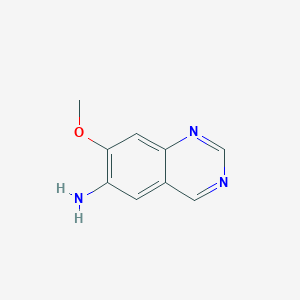
![N-(4-Iodophenyl)-N-methyl-2-[[2-(2-pyridyl)-4-quinazolyl]oxy]propanamide](/img/structure/B13659932.png)
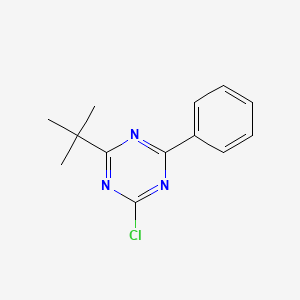
![2-Bromo-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13659938.png)
